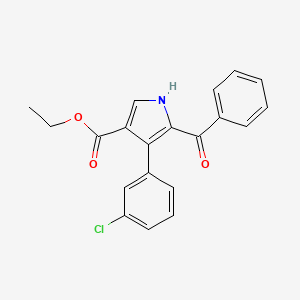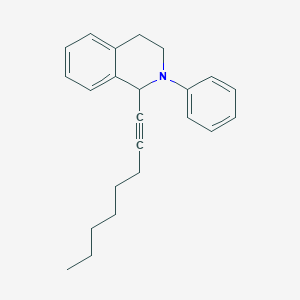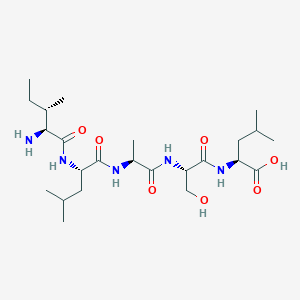![molecular formula C19H12BrF3N2O B14211008 N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 824953-03-9](/img/structure/B14211008.png)
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C18H11BrF3N2O It is a complex molecule that features a bromopyridinyl group and a trifluoromethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reaction: The bromopyridinyl group is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with trifluoromethylbenzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromopyridinyl group can bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potent candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide: Similar in structure but with variations in the substituents on the pyridine or benzamide rings.
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
This compound is unique due to its specific combination of bromopyridinyl and trifluoromethylbenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
824953-03-9 |
|---|---|
Molekularformel |
C19H12BrF3N2O |
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H12BrF3N2O/c20-17-11-12(9-10-24-17)13-5-2-4-8-16(13)25-18(26)14-6-1-3-7-15(14)19(21,22)23/h1-11H,(H,25,26) |
InChI-Schlüssel |
UYDQQMQAGNOBGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)Br)NC(=O)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


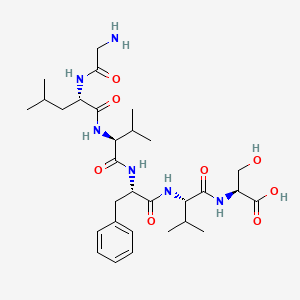


![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)

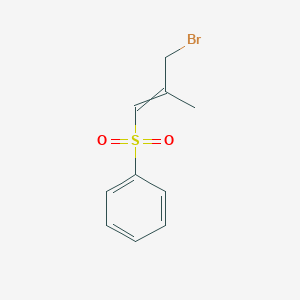
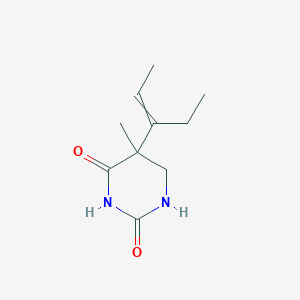
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
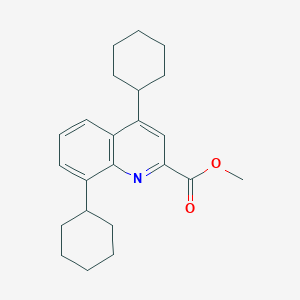
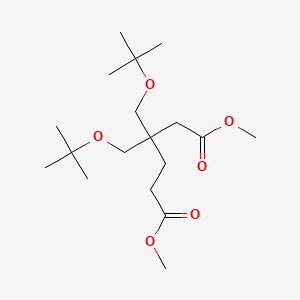
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
